4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-12-4-6-14(7-5-12)22(20,21)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCKPUACUCVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine and α-bromoketones . For example, reacting 2-amino-5-bromopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux yields ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1 ) (88% yield). Key parameters include:
Introduction of Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution or alkylation. For instance, hydrazinolysis of 1 with hydrazine hydrate produces 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide (2 ), which undergoes oxidative cyclization with iodosobenzenediacetate (IBD) to form 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)-5-vinyl-1,3,4-oxadiazole (3 ). Subsequent reduction with NaBH₄/NiCl₂ yields the ethylamine intermediate.
Critical Optimization :
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The final step involves reacting the ethylamine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. This reaction typically proceeds in dichloromethane or THF at 0–25°C, achieving yields of 70–85%.
Reaction Mechanism :
- Deprotonation of the amine by triethylamine.
- Nucleophilic attack on the sulfonyl chloride.
- Elimination of HCl to form the sulfonamide.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
While traditional reflux methods require 24 hours, microwave irradiation reduces the cyclization time to 1–2 hours. For example, irradiating 2-aminopyridine and α-bromoketone at 150 W in a solvent-free system achieves 90% yield.
Advantages :
Late-Stage Fluorination
Incorporating fluorine post-synthesis avoids handling volatile fluorinated intermediates. Using N-fluorobenzenesulfonimide (NFSI) under basic conditions (NaH, DMF) introduces the fluorine atom selectively at the para position.
Example Protocol :
- Bromide intermediate (3 ) is treated with NFSI (1.2 equiv) in DMF.
- Stirred at 25°C for 12 hours.
- Purified via silica chromatography to isolate the fluorinated product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- TiCl₄ : Accelerates Knoevenagel condensations by stabilizing enolate intermediates.
- Pd(PPh₃)₄ : Enables Miyaura–Suzuki couplings for introducing aryl groups at the C6 position.
Analytical Characterization
Spectroscopic Validation
Melting Points
Challenges and Troubleshooting
Byproduct Formation
Scalability Issues
- Microwave Limitations : Batch size constraints necessitate iterative scaling.
- Cost of Fluorinating Agents : NFSI is expensive; alternatives like Selectfluor® are being explored.
Comparative Analysis of Methods
| Parameter | Traditional Reflux | Microwave-Assisted | Late-Stage Fluorination |
|---|---|---|---|
| Reaction Time | 24 h | 2 h | 12 h |
| Yield | 70–85% | 85–90% | 65–75% |
| Purity | 95% | 98% | 92% |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Moderate | High | Low |
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6 M) at reflux (110°C) for 24 hours converts the sulfonamide to 4-fluorobenzenesulfonic acid and 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine.
-
Basic Hydrolysis : NaOH (2 M) at 80°C cleaves the sulfonamide bond, yielding 4-fluorobenzenesulfonate and the corresponding amine derivative.
Reagents/Conditions Comparison
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | 6 M HCl, 24 h | Sulfonic acid + Amine | 68–72 |
| Basic | 2 M NaOH, 8 h | Sulfonate + Amine | 55–60 |
Fluorine Substitution Reactions
The para-fluorine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS):
-
Amination : Reaction with ammonia (NH₃) in DMSO at 120°C replaces fluorine with an amino group, forming 4-amino-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide.
-
Thiolation : Using sodium hydrosulfide (NaSH) in ethanol under reflux yields the thioether derivative.
Reactivity Trends
The electron-withdrawing sulfonamide group activates the aromatic ring for NAS, with meta-directing effects observed for bulky nucleophiles .
Imidazo[1,2-a]pyridine Modifications
The fused imidazo[1,2-a]pyridine ring undergoes electrophilic substitution and oxidation:
-
Bromination : NBS (N-bromosuccinimide) in DMF at 0°C selectively brominates the C3 position of the imidazo ring, forming 3-bromoimidazo[1,2-a]pyridine derivatives .
-
Oxidation : KMnO₄ in acidic medium oxidizes the ethyl bridge to a ketone, generating 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)acetyl)benzenesulfonamide.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 6 h | Ketone derivative |
| CrO₃ | Acetic acid, 40°C | Carboxylic acid (over-oxidation) |
Cycloaddition Reactions
The imidazo[1,2-a]pyridine moiety participates in [3+2] cycloadditions:
-
With Nitrones : In refluxing toluene, the reaction forms tricyclic fused heterocycles, expanding the ring system .
-
With Azides : Copper-catalyzed click chemistry generates triazole-linked hybrids, useful in medicinal chemistry .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine ring to a dihydroimidazopyridine, altering its electronic properties.
Biological Activity and Reaction Relevance
Derivatives synthesized via these reactions show enhanced bioactivity:
-
Anticancer Activity : Brominated analogs exhibit IC₅₀ values <10 μM against Jurkat and A-431 cell lines .
-
Kinase Inhibition : Pyridinesulfonamide derivatives (e.g., compound 35 ) demonstrate PI3Kα inhibition (IC₅₀ = 0.20 nM) due to H-bonding with Lys802 .
Comparative Bioactivity
| Derivative | Modification | IC₅₀ (PI3Kα) | Cell Line Efficacy |
|---|---|---|---|
| Parent Compound | None | 21 nM | Moderate |
| 4-Fluoro Analog | Fluorine substitution | 0.20 nM | High |
| Brominated Analog | C3 bromination | 14 nM | Moderate |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 326.36 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, and an imidazo[1,2-a]pyridine moiety that contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to possess activity against various bacterial strains and fungi. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of sulfonamides have been extensively studied. Compounds similar to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have demonstrated cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents, suggesting their potential as anticancer agents .
Synthesis Methodologies
The synthesis of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step synthetic routes. The initial step often includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides and amines under specific conditions to ensure high yields and purity of the final product.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against clinically relevant pathogens. The results indicated that compounds with a similar structure to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exhibited significant antibacterial activity with MIC values ranging from 0.5 to 5 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another research project focusing on cancer treatment, derivatives were tested against human colorectal carcinoma cell lines (HCT116). The study revealed that certain compounds showed IC50 values significantly lower than that of established chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. The fluorine atom and sulfonamide group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Fluorinated benzenesulfonamides: These compounds contain a fluorinated benzene ring and a sulfonamide group, similar to the target compound.
Uniqueness
4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the specific combination of its structural features, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
4-Fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- Fluorine atom at the para position of the benzene ring.
- Imidazo[1,2-a]pyridine moiety , which is known for various biological activities.
- Sulfonamide group , contributing to its pharmacological properties.
Research indicates that compounds with imidazo[1,2-a]pyridine structures often act as inhibitors of various kinases and enzymes. Specifically, the target compound has shown potential in inhibiting Bruton's tyrosine kinase (BTK), a crucial player in B-cell signaling pathways, making it a candidate for treating autoimmune diseases and certain types of cancer .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. For instance:
- In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In animal models, it showed significant reduction in paw edema, indicating potent anti-inflammatory activity .
- The inhibition of TNF-α levels was observed, suggesting a mechanism that involves modulation of inflammatory cytokines.
Enzyme Inhibition
A detailed study on enzyme inhibition revealed:
- High selectivity towards COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- IC50 values ranged from 0.02 to 0.04 μM for COX-2 inhibition, showcasing its potency compared to traditional NSAIDs like diclofenac .
Case Studies
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to optimize yields.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Advanced: How can computational methods like DFT or molecular docking predict the bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. For example, Hirshfeld surface analysis can map non-covalent interactions critical for target binding .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., phosphodiesterases or kinases). Validate docking poses with MD simulations to assess stability .
- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Case Study :
A study on imidazo[1,2-a]pyridine carboxamides used docking scores (−8.0 to −9.4 kcal/mol) to identify anti-tubercular candidates, highlighting the role of fluorophenyl and piperazine groups in target binding .
Basic: What spectroscopic techniques are essential for characterizing this sulfonamide derivative?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .
- FT-IR : Confirm sulfonamide formation via S=O asymmetric stretching (1340–1360 cm⁻¹) and N-H bending (1530–1550 cm⁻¹) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass matching .
Data Interpretation Tip :
Cross-reference spectral data with structurally similar compounds (e.g., brominated analogs ) to resolve ambiguities.
Advanced: How can researchers resolve conflicting data in enzyme inhibition assays involving imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Assay Standardization :
- Use consistent enzyme sources (recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength) to minimize variability .
- Include positive controls (e.g., known inhibitors) for each experiment.
Data Validation :
- Perform dose-response curves (IC₅₀) in triplicate.
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) .
Structural Analysis :
- Co-crystallization or cryo-EM can reveal binding modes. For example, trifluoromethyl groups may sterically hinder binding in certain conformations .
Example : A study on PDE4 inhibitors found discrepancies due to solvent effects (DMSO vs. aqueous buffers), resolved by normalizing solvent concentrations .
Basic: How to optimize cyclization conditions during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require higher temperatures (100–140°C) .
- Catalysts : Add Lewis acids (e.g., ZnCl₂) or microwave irradiation to reduce reaction times (e.g., from 12 hours to 30 minutes) .
- Workup : Quench reactions with ice-water to precipitate intermediates, improving purity before sulfonamide coupling .
Q. Optimization Table :
| Condition | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | +25% |
| Temperature | 80°C, 12h | 140°C, microwave | +30% |
| Catalyst | None | ZnCl₂ (0.1 eq) | +15% |
Advanced: How do structural modifications influence fluorescence properties in imaging applications?
Methodological Answer:
- Fluorophore Design : Introducing electron-withdrawing groups (e.g., -F, -CF₃) on the benzene ring enhances quantum yield by reducing non-radiative decay .
- Solvatochromism : Test emission spectra in solvents of varying polarity. For example, 4-fluoro derivatives show blue shifts in apolar media, useful for lipid membrane imaging .
- Biological Compatibility : Modify the sulfonamide group with polyethylene glycol (PEG) chains to improve aqueous solubility and reduce cytotoxicity .
Case Study :
A fluorescent probe with an acrylate recognition group exhibited selective cysteine detection via nucleophilic addition, validated in HepG2 cells and zebrafish .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
